N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a pyridine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Formation of the Pyridine Ring: The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide: This compound shares the dimethoxyphenyl group and has similar biological activities.
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide: Another compound with a dimethoxyphenyl group, used in medicinal chemistry.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide is unique due to its combination of a chromen-4-one core, a pyridine ring, and a dimethoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18N2O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18N2O5/c1-28-20-5-3-15(11-22(20)29-2)21-13-18(26)17-12-16(4-6-19(17)30-21)25-23(27)14-7-9-24-10-8-14/h3-13H,1-2H3,(H,25,27) |
InChI Key |
MGLHZYUDZVMHNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4)OC |
Origin of Product |
United States |
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